molecular formula C15H12BrN3O2S B11685698 3-[(2E)-2-(3-bromobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide

3-[(2E)-2-(3-bromobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11685698
M. Wt: 378.2 g/mol
InChI Key: IIRRMZZRJXUQBY-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BROMOBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE is a complex organic compound that features a bromobenzaldehyde moiety linked to a benzisothiazole structure through a methylhydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMOBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE typically involves the following steps:

    Formation of the Bromobenzaldehyde Moiety: This can be achieved through the bromination of benzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Synthesis of the Benzisothiazole Core: The benzisothiazole structure can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Hydrazone Formation: The final step involves the condensation of the bromobenzaldehyde with the benzisothiazole derivative in the presence of hydrazine or a hydrazine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the bromobenzaldehyde moiety, potentially converting it to the corresponding alcohol.

    Substitution: The bromine atom in the bromobenzaldehyde moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, reduction could produce alcohols, and substitution could result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an inhibitor, it might bind to an enzyme’s active site, blocking its activity. The pathways involved would vary based on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzaldehyde Hydrazone Derivatives: Compounds with similar hydrazone linkages but different substituents on the benzaldehyde moiety.

    Benzisothiazole Derivatives: Compounds with variations in the benzisothiazole core structure.

Uniqueness

The uniqueness of 3-BROMOBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H12BrN3O2S

Molecular Weight

378.2 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C15H12BrN3O2S/c1-19(17-10-11-5-4-6-12(16)9-11)15-13-7-2-3-8-14(13)22(20,21)18-15/h2-10H,1H3/b17-10+

InChI Key

IIRRMZZRJXUQBY-LICLKQGHSA-N

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.